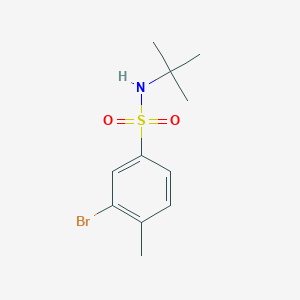

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide

Overview

Description

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the benzene ring, along with a tert-butyl group attached to the sulfonamide nitrogen. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-T-Butyl 3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers.

Oxidation Products: Sulfonic acids or other oxidized derivatives.

Reduction Products: Corresponding amines.

Scientific Research Applications

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.

Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-T-Butyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N-T-Butyl 4-bromo-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a methyl group.

3-Bromo-N-tert-butylbenzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness: N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, along with the tert-butyl group on the sulfonamide nitrogen. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Biological Activity

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified under sulfonamides. The presence of a bromine atom and a sulfonamide functional group contributes to its biological activity.

Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The inhibition of these enzymes can lead to significant therapeutic effects:

- Carbonic Anhydrase Inhibition : this compound exhibits potent inhibitory effects against carbonic anhydrase isoforms, which are crucial in maintaining acid-base balance in biological systems. This inhibition can interfere with tumor growth and microbial pathogenicity by disrupting the pH regulation in cells .

- Acetylcholinesterase Inhibition : This compound also shows promising activity against AChE, which is vital for neurotransmission. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound 4e | MDA-MB-231 | 1.52 | 5.5 |

| Compound 4g | MCF-7 | 6.31 | 17.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibition against Staphylococcus aureus and other bacterial strains, showcasing its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |

|---|---|---|

| Compound 4e | S. aureus | 80.69 |

| Compound 4g | K. pneumonia | 79.46 |

Case Studies

In a notable case study, a series of benzene sulfonamides were synthesized and tested for their dual activity as anticancer and antimicrobial agents. The most active derivative exhibited a remarkable ability to induce apoptosis in breast cancer cells, increasing annexin V-FITC positive cells significantly compared to controls . This highlights the potential of this compound as a lead compound for further development.

Properties

IUPAC Name |

3-bromo-N-tert-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGHIWXQPZQUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428444 | |

| Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-70-8 | |

| Record name | 3-Bromo-N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.